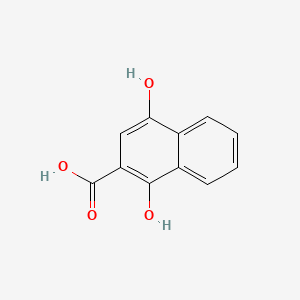

1,4-Dihydroxy-2-naphthoic acid

Description

1,4-Dihydroxy-2-naphthoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

1,4-Dihydroxy-2-naphthoic acid has been reported in Propionibacterium freudenreichii with data available.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJUXHHACRXLTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037730 | |

| Record name | 1,4-Dihydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31519-22-9 | |

| Record name | 1,4-Dihydroxy-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31519-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydroxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031519229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dihydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydroxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIHYDROXY-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U77MR5Q7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Historical Context of 1,4-Dihydroxy-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroxy-2-naphthoic acid (DHNA) is a molecule of significant interest in contemporary research, recognized as a key intermediate in the biosynthesis of menaquinone (Vitamin K2) and as a metabolite produced by certain bacteria.[1] Its role as an aryl hydrocarbon receptor (AhR) agonist and its anti-inflammatory properties have made it a target for investigation in the treatment of conditions like psoriasis and inflammatory bowel disease. However, the origins of this compound predate our modern understanding of its biological functions, with its initial synthesis rooted in the burgeoning field of synthetic organic chemistry of the late 19th and early 20th centuries. This technical guide provides an in-depth exploration of the discovery and historical context of 1,4-dihydroxy-2-naphthoic acid, detailing the early synthetic methods and the scientific landscape that drove its creation.

Historical Context: The Rise of Synthetic Dyes and Naphthalene Chemistry

The latter half of the 19th century witnessed a revolution in the chemical industry, largely driven by the discovery and commercialization of synthetic dyes.[1][2] Following William Henry Perkin's accidental synthesis of mauveine from coal tar in 1856, a new era of chemical manufacturing began, with Germany at its epicenter.[3] Coal tar, a byproduct of coal gas production, became a crucial feedstock for a vast array of new aromatic compounds.

Naphthalene, a major constituent of coal tar, was a particularly important starting material for the synthesis of a wide variety of dyes and pigments.[4] The development of methods to functionalize the naphthalene core, such as sulfonation, nitration, and hydroxylation, was a primary focus of organic chemists of the era. This research led to the production of a vibrant palette of colors and established a deep understanding of the reactivity of naphthalene and its derivatives. It is within this context of intense research into naphthalene chemistry and its application in the dye industry that the first synthesis of 1,4-dihydroxy-2-naphthoic acid was achieved.

The Initial Synthesis: The Kolbe-Schmitt Reaction (1900)

The Kolbe-Schmitt reaction involves the treatment of a phenoxide with carbon dioxide under pressure to introduce a carboxylic acid group onto the aromatic ring.[8] In the case of 1,4-dihydroxy-2-naphthoic acid, the starting material was 1,4-dihydroxynaphthalene.

Experimental Protocol: Kolbe-Schmitt Carboxylation of 1,4-Dihydroxynaphthalene (c. 1900)

The following protocol is a reconstruction based on descriptions of the Kolbe-Schmitt reaction from the period and later patent literature referencing the 1900 publication.[5]

Materials:

-

1,4-Dihydroxynaphthalene

-

Alcoholic sodium hydroxide or potassium hydroxide solution

-

Carbon dioxide (gas)

-

Dilute hydrochloric acid

-

Hydrogen gas (for drying)

Procedure:

-

Salt Formation: 1,4-Dihydroxynaphthalene is dissolved in an alcohol solvent and treated with an alcoholic solution of sodium hydroxide or potassium hydroxide to form the corresponding dialkali salt.

-

Drying: The resulting salt is dried in a stream of hydrogen gas to remove any residual water, which can interfere with the subsequent carboxylation step.

-

Carboxylation: The dried salt is placed in a pressure vessel and subjected to an increased pressure of carbon dioxide gas at a temperature of 170°C.

-

Reaction Time: The reaction is allowed to proceed for an extended period, typically 20 to 30 hours.

-

Workup: After the reaction is complete, the reaction mixture is treated with dilute hydrochloric acid to precipitate the 1,4-dihydroxy-2-naphthoic acid.

-

Isolation: The precipitated product is isolated by filtration, washed, and dried.

Logical Relationship of the Kolbe-Schmitt Synthesis

Caption: Kolbe-Schmitt synthesis of 1,4-dihydroxy-2-naphthoic acid.

An Alternative Approach: Condensation of Phthalic Anhydride and Succinic Acid (1942)

This synthetic pathway highlights the continued interest in preparing this molecule, likely for its potential as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and dyes.

Modern Understanding of 1,4-Dihydroxy-2-naphthoic Acid's Significance

While the initial discovery and synthesis of 1,4-dihydroxy-2-naphthoic acid were driven by the interests of the chemical industry, our modern understanding of its importance has shifted to the biological realm.

Role in the Shikimate Pathway and Vitamin K2 Biosynthesis

1,4-Dihydroxy-2-naphthoic acid is now known to be a crucial intermediate in the shikimate pathway, a metabolic route used by bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of aromatic amino acids.[9] In many bacteria, DHNA is the precursor to the naphthoquinone head-group of menaquinone (Vitamin K2), an essential electron carrier in the electron transport chain.[9]

Signaling Pathway of DHNA in Vitamin K2 Biosynthesis

Caption: Biosynthetic pathway of Vitamin K2 involving DHNA.

Interaction with the Aryl Hydrocarbon Receptor (AhR)

More recently, research has demonstrated that 1,4-dihydroxy-2-naphthoic acid is an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating a variety of cellular processes, including immune responses. This activity is believed to be responsible for the anti-inflammatory effects of DHNA observed in various studies.

Quantitative Data Summary

The following table summarizes key quantitative data related to the early synthesis and properties of 1,4-dihydroxy-2-naphthoic acid.

| Parameter | Value | Source |

| Kolbe-Schmitt Synthesis (c. 1900) | ||

| Temperature | 170°C | [5] |

| Reaction Time | 20-30 hours | [5] |

| Physicochemical Properties | ||

| Molecular Formula | C₁₁H₈O₄ | [10] |

| Molecular Weight | 204.18 g/mol | |

| Melting Point | 220 °C (decomposes) | [11] |

| CAS Number | 31519-22-9 | [10] |

Conclusion

The story of 1,4-dihydroxy-2-naphthoic acid is a compelling example of how a molecule's perceived importance can evolve over time. Initially synthesized as a likely intermediate for the burgeoning dye industry in the early 20th century, its true significance is now understood to lie in its fundamental role in microbial metabolism and its potential as a therapeutic agent. The early work of organic chemists, driven by the industrial and scientific questions of their time, laid the foundation for our current exploration of this fascinating molecule's biological activities and its potential to improve human health. This guide has provided a window into the historical discovery and synthesis of 1,4-dihydroxy-2-naphthoic acid, offering a valuable perspective for researchers and scientists working with this compound today.

References

- 1. History of Synthetic Dyes in Rug Making Ararat Rugs [araratrugs.com]

- 2. zh.mindat.org [zh.mindat.org]

- 3. History of Synthetic Dyes - ChemistryViews [chemistryviews.org]

- 4. fsw.cc [fsw.cc]

- 5. US5599971A - Method for producing 1,4-dihydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 8. scienceinfo.com [scienceinfo.com]

- 9. biorxiv.org [biorxiv.org]

- 10. 1,4-dihydroxy-2-naphthoic acid - Wikidata [wikidata.org]

- 11. 1,4-Dihydroxy-2-naphthoic acid | 31519-22-9 [chemicalbook.com]

Unveiling the Natural Sources of 1,4-Dihydroxy-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroxy-2-naphthoic acid (DHNA) is a naturally occurring naphthoquinone derivative that has garnered significant interest in the scientific community. It is a key intermediate in the biosynthesis of menaquinone (Vitamin K2) in a variety of bacteria and serves as a precursor to anthraquinones in certain plant species. Emerging research has highlighted its potential as a bioactive compound with various physiological effects, making it a molecule of interest for drug development and nutritional science. This technical guide provides a comprehensive overview of the natural sources of DHNA, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and analytical workflows.

Data Presentation: Quantitative Analysis of 1,4-Dihydroxy-2-naphthoic Acid in Natural Sources

The concentration of 1,4-Dihydroxy-2-naphthoic acid varies significantly among different natural sources and is influenced by factors such as microbial strain, culture conditions, and the specific part of the plant. The following tables summarize the reported quantitative data for DHNA in several identified microbial and plant sources.

| Microbial Source | Strain | Culture Conditions | DHNA Concentration | Reference |

| Propionibacterium freudenreichii | ET-3 | Anaerobic batch culture | 0.18 mM | [1] |

| Propionibacterium freudenreichii | ET-3 | Anaerobic-aerobic switching culture | 0.24 mM | [1] |

| Lactobacillus casei | LP1 | Fermented whey supernatant | 0.37 ppm | [2] |

| Fermented Product | Sample | DHNA Concentration | Reference |

| Korean Traditional Rice Wine (Makgeolli) | Commercial Product A | 0.44 ppm | [3] |

| Korean Traditional Rice Wine (Makgeolli) | Commercial Product F | 0.089 ppm | [3] |

| Plant Source | Plant Part | Method of Detection | Presence Confirmed | Reference |

| Rubia cordifolia | Roots | UPLC-UV-MS | Yes | [2] |

Experimental Protocols

Protocol 1: Extraction and Quantification of 1,4-Dihydroxy-2-naphthoic Acid from Microbial Cultures (e.g., Propionibacterium freudenreichii)

This protocol is adapted from methodologies described for the analysis of DHNA in bacterial cultures.

1. Sample Preparation: a. Centrifuge the microbial culture (e.g., 10,000 x g for 10 minutes at 4°C) to separate the supernatant and the cell pellet. b. To analyze extracellular DHNA, filter the supernatant through a 0.22 µm syringe filter. c. For intracellular DHNA, wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and then lyse the cells using methods such as sonication or bead beating in a suitable solvent (e.g., methanol). d. Centrifuge the cell lysate to remove debris and collect the supernatant.

2. High-Performance Liquid Chromatography (HPLC) Analysis: a. HPLC System: A standard HPLC system equipped with a UV detector is suitable. b. Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used. c. Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, methanol, water, and acetic acid. For example, a ratio of 15:25:225:0.1 (v/v/v/v) adjusted to a specific pH (e.g., 5.5) can be effective.[3] d. Flow Rate: A flow rate of 1.0 mL/min is generally used.[3] e. Detection: DHNA can be detected by UV absorbance at 254 nm.[3] f. Quantification: Prepare a standard curve using a certified reference standard of 1,4-Dihydroxy-2-naphthoic acid at various concentrations. The concentration of DHNA in the samples can be determined by comparing the peak area with the standard curve.

Protocol 2: Representative Protocol for Extraction and Isolation of 1,4-Dihydroxy-2-naphthoic Acid from Rubia cordifolia Roots

This protocol is a synthesized methodology based on the extraction of naphthoquinones and anthraquinones from Rubia species.

1. Extraction: a. Air-dry the roots of Rubia cordifolia and grind them into a fine powder. b. Perform a Soxhlet extraction or maceration of the powdered root material with a solvent mixture such as acetone:water (1:1 v/v) or methanol.[4] c. Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

2. Fractionation: a. Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. b. Monitor the presence of DHNA in the different fractions using thin-layer chromatography (TLC) or HPLC.

3. Isolation and Purification: a. Subject the fraction enriched with DHNA to column chromatography using silica gel. b. Elute the column with a gradient of solvents, for example, a mixture of petroleum ether and ethyl acetate, gradually increasing the polarity.[4] c. Collect the fractions and monitor them by TLC. Combine the fractions containing the compound of interest. d. Further purification can be achieved by preparative HPLC using a C18 column and a suitable mobile phase to yield pure 1,4-Dihydroxy-2-naphthoic acid.

Mandatory Visualization

Biosynthetic Pathway of 1,4-Dihydroxy-2-naphthoic Acid

The biosynthesis of 1,4-Dihydroxy-2-naphthoic acid in most bacteria and plants proceeds via the shikimate pathway, starting from the central metabolite chorismate.

Caption: Biosynthesis of DHNA from Chorismate.

Experimental Workflow for the Identification and Quantification of 1,4-Dihydroxy-2-naphthoic Acid from Natural Sources

The following diagram illustrates a general workflow for the systematic investigation of DHNA from a natural source.

Caption: General Experimental Workflow.

References

In-Depth Spectroscopic Analysis of 1,4-Dihydroxy-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,4-Dihydroxy-2-naphthoic acid, a molecule of significant interest in various research fields, including as a precursor in the biosynthesis of anthraquinones and a potential therapeutic agent. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for ease of comparison and reference. Detailed experimental protocols, where available, are also provided to ensure reproducibility and accurate interpretation of the data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 1,4-Dihydroxy-2-naphthoic acid.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Instrument Frequency |

| Data not available in tabulated format | - | DMSO-d₆ | 400 MHz |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Solvent |

| Data not available in tabulated format | - |

A 13C NMR spectrum is noted to be available, however, the specific chemical shift data has not been located in published literature or databases.[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in tabulated format | - |

An IR spectrum for 1,4-Dihydroxy-2-naphthoic acid is available, but a tabulated list of absorption peaks and their corresponding functional group assignments is not provided in the reviewed sources.[2]

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion Type | Method |

| 203.03 | [M-H]⁻ | LC-MS |

| Various Fragments | - | MS |

The mass spectrum of 1,4-Dihydroxy-2-naphthoic acid shows a deprotonated molecular ion [M-H]⁻ at an m/z of 203.03, as determined by Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Additional fragmentation data is available, though a comprehensive list of all fragments and their relative abundances is not fully detailed in a single source.[2]

Experimental Protocols

Detailed experimental protocols for the acquisition of the above spectroscopic data are not fully available in the public domain. However, based on the available information and standard laboratory practices, the following general methodologies can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum was obtained using a 400 MHz spectrometer with the sample dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[1] A standard NMR experimental workflow would involve the following steps:

-

Sample Preparation: A small, accurately weighed sample of 1,4-Dihydroxy-2-naphthoic acid is dissolved in a minimal amount of high-purity DMSO-d₆ in a clean NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and solvent to ensure a homogeneous magnetic field.

-

Data Acquisition: A standard one-dimensional proton NMR pulse sequence is used to acquire the spectrum. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆.

Infrared (IR) Spectroscopy

While the specific method for the available IR spectrum is not detailed, a common technique is Attenuated Total Reflectance (ATR) FT-IR spectroscopy. The general procedure is as follows:

-

Sample Preparation: A small amount of the solid 1,4-Dihydroxy-2-naphthoic acid is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal, which is in contact with the sample. The instrument measures the absorption of infrared radiation at various wavenumbers.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

The reported mass spectrometry data was obtained using Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A typical workflow for this analysis involves:

-

Sample Preparation: A solution of 1,4-Dihydroxy-2-naphthoic acid is prepared in a suitable solvent compatible with the LC system (e.g., methanol or acetonitrile/water).

-

Liquid Chromatography: The sample solution is injected into an HPLC system, where it is passed through a column to separate the analyte from any impurities.

-

Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized. For the reported data, negative ion mode was used to generate the [M-H]⁻ ion.

-

Mass Analysis: The ions are then passed through a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of 1,4-Dihydroxy-2-naphthoic acid.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Role of 1,4-Dihydroxy-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties and biological significance of 1,4-Dihydroxy-2-naphthoic acid. It is important to note that, at the time of this writing, a detailed crystal structure with complete crystallographic data for this specific compound is not publicly available. The experimental protocol for crystal structure determination provided herein is a generalized workflow for X-ray crystallography and has not been specifically adapted for this molecule.

Introduction

1,4-Dihydroxy-2-naphthoic acid is a metabolite known for its role as an agonist of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating various biological processes.[1][2] This compound has garnered interest for its potential therapeutic applications, including in the treatment of psoriasis.[3] Understanding its structural and chemical properties is crucial for elucidating its mechanism of action and for the development of novel therapeutics. While a definitive crystal structure is not available, this guide summarizes the known physicochemical data and presents a general methodology for its structural determination.

Physicochemical Properties

The known chemical and physical properties of 1,4-Dihydroxy-2-naphthoic acid are summarized in the table below. This data is essential for its handling, formulation, and in the design of experimental studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈O₄ | [4][5] |

| Molecular Weight | 204.18 g/mol | [4] |

| Appearance | White to off-white or light brown crystalline powder. | [4][6] |

| Melting Point | 220 °C (decomposes) | [3] |

| Solubility | Slightly soluble in water. More soluble in polar organic solvents. | [3][4] |

| pKa (Strongest Acidic) | 2.89 ± 0.30 | [5] |

| XLogP3 | 2.5 | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

Biological Activity: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

1,4-Dihydroxy-2-naphthoic acid is a known agonist of the Aryl hydrocarbon Receptor (AhR).[2] The AhR signaling pathway plays a critical role in cellular metabolism, immune response, and development.[1][7] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes.[2][7]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. 1,4-Dihydroxy-2-naphthoic acid | 31519-22-9 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. 1,4-Dihydroxy-2-naphthoic acid - Safety Data Sheet [chemicalbook.com]

- 7. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of 1,4-Dihydroxy-2-naphthoic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1,4-Dihydroxy-2-naphthoic acid (DHNA), a compound of interest in pharmaceutical and chemical research. The document details the physicochemical properties of DHNA and presents its known solubility in various solvents through a structured data table. Furthermore, it outlines standardized experimental protocols for solubility determination, offering a practical framework for researchers. Visual diagrams are included to illustrate experimental workflows, ensuring clarity and ease of understanding for technical audiences.

Introduction

1,4-Dihydroxy-2-naphthoic acid (CAS No: 31519-22-9), also known as 1,4-dihydroxy-2-naphthalenecarboxylic acid, is a naphthoic acid derivative with a molecular formula of C₁₁H₈O₄. Its structure, featuring a naphthalene core with two hydroxyl groups and a carboxylic acid group, imparts specific physicochemical properties that govern its solubility. Understanding the solubility of this compound is critical for a wide range of applications, including its use as a photosensitive material, a dye intermediate, and in the synthesis of bioactive molecules.[1][2] This guide aims to consolidate the available solubility data and provide standardized methodologies for its assessment.

Physicochemical Properties of 1,4-Dihydroxy-2-naphthoic Acid

A summary of the key physicochemical properties of 1,4-Dihydroxy-2-naphthoic acid is presented in the table below. These properties are fundamental to its solubility characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈O₄ | [1][2] |

| Molecular Weight | 204.18 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 220 °C (decomposes) | [1][2] |

| pKa (Strongest Acidic) | 2.44 (Predicted) | [4] |

Solubility Profile of 1,4-Dihydroxy-2-naphthoic Acid

The solubility of 1,4-Dihydroxy-2-naphthoic acid is dictated by its polar functional groups (hydroxyl and carboxylic acid) and its relatively nonpolar naphthalene core. This dual nature results in varied solubility across different solvent classes. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Type | Solubility | Data Type | Reference(s) |

| Water | Polar Protic | Slightly soluble / Practically insoluble | Qualitative | [1][2][5] |

| Water | Polar Protic | 0.65 g/L | Predicted | [5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 175 mg/mL | Experimental | [6] |

| Methanol | Polar Protic | Soluble | Qualitative | |

| Ethanol | Polar Protic | More soluble (than in water) | Qualitative | [3] |

| Acetone | Polar Aprotic | Soluble | Qualitative |

Due to the presence of both acidic phenolic hydroxyl groups and a carboxylic acid group, the aqueous solubility of 1,4-Dihydroxy-2-naphthoic acid is expected to be highly pH-dependent. At pH values above its pKa, the compound will deprotonate to form a more polar carboxylate salt, which is anticipated to have significantly higher aqueous solubility.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount in chemical and pharmaceutical research. The following are detailed methodologies for key experiments to ascertain the solubility of a compound like 1,4-Dihydroxy-2-naphthoic acid.

Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of 1,4-Dihydroxy-2-naphthoic acid in a specific solvent at a controlled temperature.

Materials:

-

1,4-Dihydroxy-2-naphthoic acid (solid)

-

Selected solvent

-

Screw-capped vials

-

Constant temperature shaker/incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid 1,4-Dihydroxy-2-naphthoic acid to a screw-capped vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This may take 24 to 72 hours. The rate of dissolution decreases as the solution approaches saturation.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Centrifuge the vial to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 1,4-Dihydroxy-2-naphthoic acid in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

pH-Dependent Aqueous Solubility Determination

This protocol is essential for ionizable compounds like 1,4-Dihydroxy-2-naphthoic acid.

Objective: To determine the solubility of 1,4-Dihydroxy-2-naphthoic acid in aqueous solutions at different pH values.

Materials:

-

Same as in the Equilibrium Solubility Method.

-

A series of aqueous buffer solutions with known, stable pH values (e.g., from pH 2 to pH 10).

-

pH meter.

Procedure:

-

Follow the Equilibrium Solubility Method (shake-flask) as described above.

-

Instead of a single solvent, use a series of aqueous buffer solutions of different pH values.

-

After the equilibration and centrifugation steps, measure and confirm the final pH of each supernatant.

-

Quantify the concentration of 1,4-Dihydroxy-2-naphthoic acid in each buffered supernatant.

-

Plot the measured solubility as a function of the final pH to generate a pH-solubility profile. This profile is crucial for understanding the behavior of the compound in different physiological or formulation environments.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This technical guide has synthesized the available data on the solubility of 1,4-Dihydroxy-2-naphthoic acid, highlighting its limited aqueous solubility and higher solubility in polar organic solvents such as DMSO, methanol, and acetone. The provided experimental protocols offer a standardized approach for researchers to further investigate and expand upon this solubility profile. A comprehensive understanding of the solubility characteristics, including the influence of pH, is essential for the effective formulation and application of this compound in drug development and other scientific endeavors. Further quantitative studies across a broader range of solvents and conditions are encouraged to build a more complete solubility profile.

References

- 1. chembk.com [chembk.com]

- 2. 1,4-Dihydroxy-2-naphthoic acid | 31519-22-9 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound 1,4-dihydroxy-2-naphthoate (FDB030191) - FooDB [foodb.ca]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Biological Function of 1,4-Dihydroxy-2-naphthoic Acid in Propionibacterium freudenreichii

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-dihydroxy-2-naphthoic acid (DHNA) is a pivotal metabolite produced by the bacterium Propionibacterium freudenreichii. Primarily, it serves as an essential precursor in the biosynthesis of menaquinone (MK), also known as vitamin K2, which is a vital component of the bacterium's electron transport chain.[1][2] Beyond this intrinsic role, DHNA is secreted by the bacterium and exhibits significant extrinsic biological activities, including functioning as a bifidogenic growth stimulator, thereby promoting the proliferation of beneficial gut microbes like Bifidobacterium.[3][4][5] Furthermore, emerging research has highlighted its potent anti-inflammatory properties and its role as an agonist for the Aryl Hydrocarbon Receptor (AhR), suggesting its potential as a therapeutic agent for inflammatory bowel diseases.[3][5][6] This document provides a comprehensive overview of DHNA's function, biosynthesis, and the experimental methodologies used to study it in P. freudenreichii.

Core Biological Function: A Menaquinone Precursor

In Propionibacterium freudenreichii, the principal and most well-defined biological function of 1,4-dihydroxy-2-naphthoic acid is its role as an intermediate in the menaquinone (Vitamin K2) biosynthetic pathway.[1][2][7]

-

Menaquinone's Role: Menaquinones are a class of lipid-soluble molecules essential for bacterial respiration. They function as electron carriers in the electron transport chain, accepting electrons from dehydrogenases and transferring them to terminal reductases.[1] This process is crucial for generating a proton motive force, which drives ATP synthesis.

-

DHNA's Position in the Pathway: The biosynthesis of menaquinone involves two distinct branches: the synthesis of the DHNA aromatic ring structure and the synthesis of an isoprenoid side chain.[1][7] DHNA is the final product of its branch and is subsequently prenylated by combining with the isoprenoid unit to form menaquinone.[1][2] The enzyme responsible for the synthesis of DHNA is naphthoate synthase, which is encoded by the menB gene.[8]

Caption: Menaquinone biosynthesis pathway in P. freudenreichii.

Extrinsic Functions and Broader Biological Significance

While DHNA is an internal metabolite, P. freudenreichii also releases it into the extracellular environment, where it exerts beneficial effects.

-

Bifidogenic Growth Stimulator: DHNA is recognized as a potent bifidogenic factor.[3][4] It specifically stimulates the growth of beneficial gut bacteria, particularly those of the genus Bifidobacterium.[1][7] This prebiotic-like activity helps to improve the balance of intestinal microflora.[3][7]

-

Anti-inflammatory Properties: Studies using mouse models of dextran sodium sulphate (DSS)-induced colitis have demonstrated that oral administration of DHNA can significantly ameliorate intestinal inflammation.[3] Its mechanisms include the suppression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and the reduction of lymphocyte infiltration by downregulating the expression of Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[3]

-

Aryl Hydrocarbon Receptor (AhR) Agonism: DHNA has been identified as an agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[5] This interaction may partly explain its anti-inflammatory effects in the gut.[5][6]

Quantitative Data: DHNA and Menaquinone Production

The production of DHNA and menaquinone by P. freudenreichii is highly dependent on cultivation conditions. Aerobic conditions or carbon source limitation can halt the final step of menaquinone synthesis, leading to the accumulation and secretion of the DHNA precursor.[1][2]

| Culture Condition | Strain | DHNA Concentration (mM) | Menaquinone (MK) Concentration (mM) | Molar Ratio (DHNA:MK) | Reference |

| Anaerobic Batch Culture | P. freudenreichii ET-3 | 0.18 | 0.12 | ~3:2 | [9] |

| Anaerobic Fed-Batch (Lactose limited) | P. freudenreichii ET-3 | Markedly higher than batch | Production stopped | N/A | [1][2] |

| Anaerobic-Aerobic Switched Culture | P. freudenreichii ET-3 | Increased production | Production stopped | N/A | [1] |

Experimental Protocols

Cultivation for Enhanced DHNA Production

This protocol is based on methodologies designed to uncouple DHNA synthesis from its conversion to menaquinone.[1][2]

-

Medium Preparation: Prepare a suitable growth medium for P. freudenreichii, typically containing a carbon source (e.g., lactose), yeast extract, and necessary salts.

-

Anaerobic Growth Phase (Fed-Batch):

-

Inoculate the medium with P. freudenreichii ET-3 and cultivate under strict anaerobic conditions at 31-35°C and a controlled pH of 6.0-7.0.

-

Implement a fed-batch strategy by continuously feeding a concentrated lactose solution at a controlled rate. The goal is to maintain the lactose concentration near zero, which limits the synthesis of isoprenoid units required for MK production.[1][2]

-

-

Aerobic Switch Phase (Optional but effective):

-

After the anaerobic growth phase, switch the culture to aerobic conditions by sparging with air.

-

Under aerobic conditions, P. freudenreichii metabolism shifts to a pathway that does not produce the G3P precursor for isoprenoid synthesis.[1]

-

This shift effectively stops menaquinone production, causing the cell to accumulate and excrete DHNA.[1]

-

-

Harvesting: Collect the culture broth for DHNA extraction and analysis.

Quantification of DHNA and Menaquinone

-

Sample Preparation:

-

Centrifuge the culture broth to separate the supernatant and cell pellet.

-

DHNA is typically measured from the supernatant.

-

Menaquinone, being lipid-soluble, is extracted from the cell pellet using an organic solvent mixture (e.g., chloroform-methanol).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Analyze the extracts using a reverse-phase HPLC system equipped with a C18 column.

-

Use a suitable mobile phase gradient (e.g., acetonitrile and water).

-

Detect DHNA and menaquinone using a UV detector or a fluorescence detector for higher sensitivity.

-

Quantify the concentrations by comparing peak areas to those of known standards.

-

Caption: Workflow for enhancing DHNA production.

Conclusion and Future Directions

1,4-dihydroxy-2-naphthoic acid is a multifunctional molecule in the biology of Propionibacterium freudenreichii. Its primary, intrinsic role as a menaquinone precursor is fundamental to the bacterium's respiratory metabolism. However, its extrinsic activities as a bifidogenic agent and an anti-inflammatory molecule present exciting opportunities for drug development and functional food applications. The ability to manipulate culture conditions to favor the accumulation of DHNA over menaquinone provides a viable strategy for producing this high-value compound.[1][2] Future research should focus on elucidating the precise regulatory mechanisms governing DHNA export, further detailing its interaction with the host immune system via the AhR pathway, and optimizing its production for therapeutic and prophylactic applications against inflammatory gut disorders.

References

- 1. Enhancement of 1,4-Dihydroxy-2-Naphthoic Acid Production by Propionibacterium freudenreichii ET-3 Fed-Batch Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Propionibacterium freudenreichii component 1.4‐dihydroxy‐2‐naphthoic acid (DHNA) attenuates dextran sodium sulphate induced colitis by modulation of bacterial flora and lymphocyte homing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dairy Propionibacteria: Probiotic Properties and Their Molecular Bases [mdpi.com]

- 5. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Dihydroxy-2-naphthoic acid from Propionibacterium freudenreichii reduces inflammation in interleukin-10-deficient mice with colitis by suppressing macrophage-derived proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Complete Genome of Propionibacterium freudenreichii CIRM-BIA1T, a Hardy Actinobacterium with Food and Probiotic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aerobic culture of Propionibacterium freudenreichii ET-3 can increase production ratio of 1,4-dihydroxy-2-naphthoic acid to menaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 1,4-Dihydroxy-2-naphthoic Acid as an Aryl Hydrocarbon Receptor Agonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of xenobiotic and endogenous compounds.[1][2] Activation of AhR is a key event in xenobiotic metabolism, immune modulation, and cellular differentiation.[2][3] 1,4-dihydroxy-2-naphthoic acid (DHNA), a metabolite produced by commensal bacteria such as Propionibacterium freudenreichii, has been identified as a potent agonist of the AhR.[4][5] This document provides a comprehensive technical overview of the mechanism by which DHNA activates the AhR signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological processes.

The Canonical AhR Signaling Pathway

The AhR is a cytosolic transcription factor that, in its inactive state, is part of a protein complex including Heat Shock Protein 90 (Hsp90) and other co-chaperones.[2][6] The canonical mechanism of AhR activation involves the following key steps:

-

Ligand Binding: An agonist, such as DHNA, diffuses across the cell membrane and binds to the PAS-B domain of the AhR protein in the cytoplasm.[7]

-

Conformational Change & Nuclear Translocation: Ligand binding induces a conformational change in the AhR, exposing a nuclear localization sequence. This triggers the translocation of the ligand-AhR complex into the nucleus.[2][7]

-

Dimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[8][9]

-

DNA Binding: The AhR-ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[7][8]

-

Gene Transcription: The binding of the AhR-ARNT complex to DREs recruits co-activators and initiates the transcription of a battery of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[8][10]

Mechanism of Action of 1,4-Dihydroxy-2-naphthoic Acid (DHNA)

DHNA functions as a direct agonist, initiating the canonical AhR signaling cascade. Its activity is confirmed by studies showing that it induces the expression of AhR-responsive genes like CYP1A1 and CYP1B1 in various cell lines, including human Caco2 colon cancer cells and young adult mouse colonic (YAMC) cells.[4][11][12] Crucially, this induction is absent in AhR-deficient cells, confirming that the receptor is essential for DHNA's activity.[4][12]

Computational modeling studies indicate that DHNA and the prototypical AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) share similar interactions within the AhR ligand-binding pocket.[11][12] Structure-activity relationship analyses have highlighted the importance of the 1,4-dihydroxy substituents and the 2-carboxyl group for potent AhR activation.[11][12] The loss or modification of these groups significantly reduces the induction of target genes.[13]

Signaling Pathway Diagram

Caption: DHNA-mediated activation of the canonical AhR signaling pathway.

Quantitative Data Summary

The agonistic activity of DHNA has been quantified in several studies, primarily by measuring the induction of downstream target genes. The table below summarizes key findings.

| Compound | Cell Line | Target Gene | Concentration Range | Result | Citation(s) |

| 1,4-DHNA | YAMC, Caco2 | CYP1A1, CYP1B1 | 25-1000 µM | Induces >70% of the maximal response observed with TCDD. | [14] |

| 1,4-DHNA | YAMC, Caco2 | CYP1A1, CYP1B1 | Not specified | Fold induction response was similar to that of TCDD. | [11][12] |

| 1,4-DHNA | RAW264.7 | IL-1β, IL-6, etc. | 100 µM | Inhibits LPS-stimulated pro-inflammatory cytokine mRNA levels. | [14] |

| 1,4-DHNA | Guinea Pig Cytosol | AhR Transformation | 10-100 µM | Significantly stimulated AhR transformation and DNA binding. | [13] |

Key Experimental Protocols

The characterization of DHNA as an AhR agonist relies on a suite of established molecular biology techniques. Detailed below are generalized protocols for the key assays used in these investigations.

AhR-Dependent Luciferase Reporter Gene Assay

This assay provides a quantitative measure of AhR activation by linking DREs to a luciferase reporter gene.

-

Cell Culture & Transfection:

-

Culture a suitable cell line (e.g., HepG2, Caco2) in appropriate media.[15]

-

Transfect cells with a reporter plasmid containing multiple DRE sequences upstream of a minimal promoter driving the firefly luciferase gene.[16] Stable cell lines expressing the reporter construct are often used for consistency.[17]

-

-

Cell Plating:

-

Compound Treatment:

-

Lysis and Luminescence Reading:

-

Discard the treatment media.

-

Add a luciferase detection reagent to each well, which lyses the cells and provides the substrate (D-luciferin).[18][19]

-

Incubate at room temperature for ~15-30 minutes to allow the luminescent signal to stabilize.[15]

-

Measure luminescence using a plate-reading luminometer, reported in Relative Light Units (RLU).[18][19]

-

-

Data Analysis:

-

Calculate the fold induction by normalizing the RLU of treated wells to the RLU of vehicle-treated wells.

-

Plot the fold induction against the compound concentration to generate a dose-response curve and determine EC50 values.

-

Target Gene Expression Analysis by qPCR

This method directly measures the transcriptional upregulation of endogenous AhR target genes.

-

Cell Culture and Treatment:

-

RNA Isolation:

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or a TRIzol-based method, following the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Quantify the extracted RNA and assess its purity (A260/A280 ratio).

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (CYP1A1, CYP1B1) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Calculate the relative change in gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to confirm the physical interaction of the AhR-ARNT complex with the DREs of target genes.

-

Cross-linking:

-

Treat cells with DHNA to induce AhR activation.

-

Add formaldehyde directly to the cell culture medium to a final concentration of 1% to cross-link proteins to DNA. Quench the reaction with glycine.[20]

-

-

Chromatin Preparation:

-

Immunoprecipitation (IP):

-

DNA Purification:

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-links by heating in the presence of a high-salt solution.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.[20]

-

-

Analysis:

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing AhR agonists.

Conclusion

1,4-dihydroxy-2-naphthoic acid is a well-characterized, bacterially-derived agonist of the Aryl hydrocarbon Receptor. It activates the canonical AhR signaling pathway through direct binding, leading to the nuclear translocation of AhR, dimerization with ARNT, and subsequent transcriptional activation of target genes such as CYP1A1 and CYP1B1. The potency of DHNA is comparable to that of the well-known agonist TCDD in inducing these genes. Its anti-inflammatory properties and origin from commensal gut microbiota highlight its potential significance in host-microbe interactions and as a candidate for therapeutic development targeting the AhR pathway.[5][12] The experimental frameworks detailed herein provide a robust basis for further investigation into DHNA and other novel AhR modulators.

References

- 1. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Identification of a probiotic bacteria-derived activator of the aryl hydrocarbon receptor that inhibits colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 12. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Detection of aryl hydrocarbon receptor agonists in human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - FR [thermofisher.com]

- 21. m.youtube.com [m.youtube.com]

- 22. High-resolution genome-wide mapping of AHR and ARNT binding sites by ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Quantitative Analysis of 1,4-Dihydroxy-2-naphthoic Acid in Biological Samples using HPLC

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantitative analysis of 1,4-Dihydroxy-2-naphthoic acid (DHNA) in biological matrices, such as human plasma and urine. The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by liquid-liquid extraction. Chromatographic separation is achieved using a reverse-phase C18 column with a mobile phase containing an antioxidant to ensure the stability of the analyte. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications where reliable quantification of DHNA is required.

Introduction

1,4-Dihydroxy-2-naphthoic acid (DHNA) is a bacterial-derived metabolite that has garnered significant interest due to its biological activities, including acting as a bifidogenic growth stimulator and exhibiting anti-inflammatory properties.[1] Accurate and precise quantification of DHNA in biological fluids is crucial for understanding its pharmacokinetics, metabolism, and physiological effects. However, DHNA is susceptible to oxidation, which presents a challenge for its accurate measurement.[2] This application note provides a detailed protocol for the analysis of DHNA in plasma and urine, incorporating measures to mitigate its instability.

Experimental Protocols

Sample Preparation from Human Plasma

-

Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of the analyte.

-

Addition of Antioxidant and Internal Standard: To a 200 µL aliquot of plasma, add 10 µL of a 1 mg/mL ascorbic acid solution (to prevent oxidation) and 10 µL of an appropriate internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound).

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the supernatant. Vortex for 2 minutes.

-

Phase Separation: Centrifuge at 5,000 x g for 5 minutes.

-

Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds.

-

Analysis: Inject 10 µL of the reconstituted sample into the HPLC system.

Sample Preparation from Human Urine

-

Sample Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 2100 x g for 10 minutes to remove particulate matter.

-

Enzymatic Hydrolysis (for total DHNA measurement): To 1 mL of urine, add 100 µL of β-glucuronidase/arylsulfatase solution to deconjugate DHNA metabolites. Incubate at 37°C for 16 hours. For the measurement of free DHNA, omit this step.

-

Addition of Antioxidant and Internal Standard: Add 25 µL of a 1 mg/mL ascorbic acid solution and 25 µL of the internal standard solution.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte with 1 mL of methanol.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis: Inject 10 µL of the reconstituted sample into the HPLC system.

HPLC-UV Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile and water (e.g., 30:70, v/v) containing 0.1% formic acid and 0.05% DL-dithiothreitol (DTT) to improve precision by preventing oxidation.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.[1]

-

Column Temperature: 45°C.[1]

-

Injection Volume: 10 µL.

Data Presentation

Table 1: Representative Quantitative Data for DHNA Analysis

| Parameter | Result |

| Linearity Range | 0.25 - 10 µg/mL (R² = 0.9998)[2] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL (projected) |

| Upper Limit of Quantification (ULOQ) | 10 µg/mL |

| Accuracy | 95 - 105% (projected) |

| Precision (%RSD) | < 15% (projected) |

| Recovery | > 85% (projected) |

Note: The presented quantitative data is based on published results for DHNA and related compounds. Actual performance may vary and requires method validation.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[3][4] Key validation parameters include:

-

Selectivity and Specificity: Assessed by analyzing blank biological matrix from at least six different sources to check for interferences.

-

Linearity: A calibration curve with a minimum of six non-zero standards should be prepared in the same biological matrix.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day).

-

Recovery: The efficiency of the extraction process should be evaluated by comparing the analyte response in extracted samples to that of unextracted standards.

-

Matrix Effect: Assessed to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte.

-

Stability: The stability of DHNA in the biological matrix should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Visualizations

Caption: Experimental workflow for HPLC analysis of DHNA.

Caption: Logical relationship of analytical method validation steps.

References

Application Notes and Protocols for 1,4-Dihydroxy-2-naphthoic Acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 1,4-Dihydroxy-2-naphthoic acid (DHNA), a metabolite with known anti-inflammatory and apoptotic properties, in various cell culture-based assays. The following sections detail its effects on cell viability, apoptosis induction, and cytokine release, along with step-by-step experimental procedures.

I. Overview and Mechanism of Action

1,4-Dihydroxy-2-naphthoic acid is a bacterial-derived metabolite that has been shown to be a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] Its activation of the AhR signaling pathway is linked to its anti-inflammatory and pro-apoptotic effects in various cell types.[1][3] In human keratinocytes, DHNA has been demonstrated to induce apoptosis through both caspase-dependent and caspase-independent pathways, suggesting its potential therapeutic application in hyperproliferative skin disorders like psoriasis.[3]

II. Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of 1,4-Dihydroxy-2-naphthoic acid on different cell lines.

Table 1: IC50 Values of 1,4-Dihydroxy-2-naphthoic Acid on Various Cell Lines after 72 hours. [3]

| Cell Line | Cell Type | IC50 (µM) |

| HaCaT | Human Keratinocyte | 38.94 |

| NCTC 2544 | Human Keratinocyte | 46.80 |

| Hs-68 | Human Foreskin Fibroblast | 226.3 |

| PIG1 | Human Epidermal Melanocyte | 23.98 |

Table 2: Effect of 1,4-Dihydroxy-2-naphthoic Acid on IL-1α Release from NCTC 2544 Cells after 72 hours. [3]

| DHNA Concentration (µM) | IL-1α Release (pg/mL) (Mean ± SEM) | Significance vs. Vehicle Control |

| 20 | Not specified | Not Significant |

| 40 | Not specified | Not Significant |

| 60 | ~150 ± 25 | P < 0.05 |

| 80 | ~250 ± 30 | *P < 0.01 |

| 100 | ~350 ± 40 | **P < 0.001 |

| Vehicle (0.2% DMSO) | 0 | - |

| Medium Only | 0 | - |

III. Experimental Protocols

Herein are detailed protocols for key experiments involving 1,4-Dihydroxy-2-naphthoic acid.

A. Cell Culture and Compound Preparation

-

Cell Lines and Culture Conditions:

-

HaCaT (Human Keratinocytes): Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

-

NCTC 2544 (Human Keratinocytes): Culture in RPMI 1640 medium with the same supplements as HaCaT cells.[3]

-

Hs-68 (Human Foreskin Fibroblasts): Grow in DMEM with the same supplements as HaCaT cells.[3]

-

PIG1 (Human Epidermal Melanocytes): Use Medium 254 supplemented with Human Melanocyte Growth Supplement-2.[3]

-

Incubate all cells at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

-

Preparation of 1,4-Dihydroxy-2-naphthoic Acid Stock Solution:

-

Dissolve 1,4-Dihydroxy-2-naphthoic acid (98% purity) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[3]

-

Store the stock solution at -20°C.

-

For experiments, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]

-

B. Cell Viability Assay (Sulforhodamine B Assay)

This protocol determines the effect of DHNA on cell proliferation.

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of DHNA (e.g., 10, 30, 60, 120, 240 µM) and a vehicle control (DMSO) for the desired time period (e.g., 72 hours).[3]

-

After incubation, fix the cells by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Stain the cells with 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

C. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed HaCaT cells in 6-well plates and treat with various concentrations of DHNA (e.g., 30, 60, 120 µM) for 24 and 48 hours.[3]

-

Harvest the cells, including both adherent and floating populations, by trypsinization.

-

Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Annexin-binding buffer to each sample.

-

Analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

D. Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting the cleavage of key apoptotic proteins.

-

Treat HaCaT cells with various concentrations of DHNA (e.g., 30, 60, 120 µM) for 12 or 24 hours.[3]

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 12% or 15% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, cleaved PARP, and Bid overnight at 4°C. Use an antibody against β-actin as a loading control.[3]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

E. IL-1α Release Assay

This ELISA-based protocol quantifies the release of the pro-inflammatory cytokine IL-1α.

-

Seed NCTC 2544 cells in 24-well plates and allow them to reach 80-90% confluency.

-

Treat the cells with various concentrations of DHNA (e.g., 20, 40, 60, 80, 100 µM) for 72 hours.[3]

-

After incubation, carefully collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Quantify the amount of IL-1α in the supernatant using a commercially available human IL-1α ELISA kit, following the manufacturer's instructions.[3]

-

Express the results in pg/mL.

IV. Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of 1,4-Dihydroxy-2-naphthoic acid and a general experimental workflow.

Caption: Proposed signaling pathway of 1,4-Dihydroxy-2-naphthoic acid.

Caption: General experimental workflow for cell-based assays.

References

- 1. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Testing of 1,4-Dihydroxy-2-naphthoic Acid AhR Agonism

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the aryl hydrocarbon receptor (AhR) agonism of 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA). 1,4-DHNA is a bacterially derived metabolite that has been identified as an AhR agonist and exhibits anti-inflammatory activity.[1][2][3][4][5][6] These protocols are designed for researchers in drug discovery, toxicology, and related fields to assess the interaction of this compound with the AhR signaling pathway.

Introduction to the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[7][8] Initially recognized for mediating the toxic effects of environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now understood to play a crucial role in various physiological processes.[7][9] In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins such as Hsp90, XAP2 (also known as AIP or ARA9), and p23.[7][10]

Upon binding to a ligand, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[7][10] In the nucleus, it dissociates from the chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[7][10] This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin-responsive elements (DREs) in the promoter regions of target genes.[10][11] This binding initiates the transcription of a battery of genes, including drug-metabolizing enzymes like cytochrome P450 family members CYP1A1, CYP1A2, and CYP1B1.[10]

Quantitative Data Summary

The following table summarizes the quantitative data on the AhR agonistic activity of 1,4-DHNA and related compounds from studies in young adult mouse colonic (YAMC) and human Caco-2 colon cancer cells. The data represents the fold induction of CYP1A1 and CYP1B1 mRNA levels.

| Compound | Cell Line | Target Gene | Concentration | Fold Induction (relative to control) | Reference |

| 1,4-DHNA | YAMC | CYP1A1 | 10 µM | ~18 | [2] |

| CYP1B1 | 10 µM | ~15 | [2] | ||

| Caco-2 | CYP1A1 | 25-1000 µM | >70% of TCDD response | [1] | |

| CYP1B1 | 25-1000 µM | >70% of TCDD response | [1] | ||

| TCDD (control) | YAMC | CYP1A1 | 10 nM | ~25 | [2] |

| CYP1B1 | 10 nM | ~15 | [2] | ||

| 1-HNA | YAMC | CYP1A1 | 500 µM | ~5 | [2] |

| CYP1B1 | 500 µM | ~12 | [2] | ||

| 4-HNA | YAMC | CYP1A1 | 500 µM | ~15 | [2] |

| CYP1B1 | 500 µM | ~15 | [2] |

Experimental Protocols

Two primary in vitro methods for assessing the AhR agonism of 1,4-DHNA are detailed below: a reporter gene assay for high-throughput screening and a quantitative PCR assay to measure the expression of endogenous AhR target genes.

AhR-Responsive Reporter Gene Assay

This assay provides a sensitive and high-throughput method to screen for AhR activators.[12][13] It utilizes a mammalian cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter.[12][14]

Materials:

-

Human (e.g., HepG2, Caco-2) or mouse (e.g., H1L6.1c2) hepatoma cells stably transfected with an AhR-responsive luciferase reporter construct.[15]

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA).

-

Positive control: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).

-

Vehicle control: Dimethyl sulfoxide (DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate at 37°C in a 5% CO2 incubator for 24 hours.[15]

-

Compound Preparation: Prepare a stock solution of 1,4-DHNA in DMSO. Perform serial dilutions to create a range of final assay concentrations (e.g., 0.1 nM to 100 µM).[15] Prepare similar dilutions for the positive control (TCDD). The final DMSO concentration in the cell culture medium should not exceed 1%.[15]

-

Cell Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of 1,4-DHNA, TCDD, or vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for the expression of the luciferase enzyme.[15]

-

Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control. Plot the dose-response curve and determine the EC50 value for 1,4-DHNA.

Quantitative Real-Time PCR (qPCR) for AhR Target Gene Expression

This method confirms AhR activation by measuring the mRNA expression levels of endogenous AhR target genes, such as CYP1A1 and CYP1B1.[13]

Materials:

-

Young adult mouse colonic (YAMC) or human Caco-2 cells.[2]

-

Cell culture medium and reagents.

-

1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA).

-

TCDD (positive control).

-

DMSO (vehicle control).

-

6-well cell culture plates.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix.

-

Primers for CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH, β-actin).

-

Real-time PCR system.

Procedure:

-

Cell Culture and Treatment: Seed YAMC or Caco-2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of 1,4-DHNA, TCDD, or DMSO for a specified time (e.g., 18-24 hours).[2]

-